Ethyl 2-sulfanylidene-1,3-thiazolidine-3-carboxylate
Overview
Description
Ethyl 2-sulfanylidene-1,3-thiazolidine-3-carboxylate is a heterocyclic compound containing sulfur and nitrogen atoms within its structure This compound is part of the thiazolidine family, which is known for its diverse biological and pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-sulfanylidene-1,3-thiazolidine-3-carboxylate typically involves the reaction of ethyl 2-bromoacetate with thiourea under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazolidine ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained around 60-80°C to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-sulfanylidene-1,3-thiazolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidine derivatives with different substituents.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the ethyl ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives with different substituents.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-sulfanylidene-1,3-thiazolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of ethyl 2-sulfanylidene-1,3-thiazolidine-3-carboxylate involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the suppression of microbial growth or the reduction of inflammation in biological systems.
Comparison with Similar Compounds
Ethyl 2-sulfanylidene-1,3-thiazolidine-3-carboxylate can be compared with other thiazolidine derivatives such as:
Thiazolidine-2,4-dione: Known for its use in antidiabetic drugs.
Thiazolidine-4-carboxylic acid: Studied for its potential as a prodrug for cysteine.
2-Methylthiazolidine-4-carboxylic acid: Investigated for its antioxidant properties.
The uniqueness of this compound lies in its sulfanylidene group, which imparts distinct chemical reactivity and biological activity compared to other thiazolidine derivatives.
Properties
IUPAC Name |
ethyl 2-sulfanylidene-1,3-thiazolidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2S2/c1-2-9-5(8)7-3-4-11-6(7)10/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMAVEPJEJSDDAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCSC1=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30568542 | |
Record name | Ethyl 2-sulfanylidene-1,3-thiazolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30568542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30760-40-8 | |
Record name | Ethyl 2-sulfanylidene-1,3-thiazolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30568542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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